molecular formula C15H22ClNO B14416115 1-(9-Chlorononyl)-4-nitrosobenzene CAS No. 81815-23-8

1-(9-Chlorononyl)-4-nitrosobenzene

Cat. No.: B14416115
CAS No.: 81815-23-8
M. Wt: 267.79 g/mol
InChI Key: RROOUMIICKCVNN-UHFFFAOYSA-N
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Description

1-(9-Chlorononyl)-4-nitrosobenzene is an organic compound that features a benzene ring substituted with a nitroso group and a 9-chlorononyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Chlorononyl)-4-nitrosobenzene typically involves the nitration of benzene followed by the introduction of the 9-chlorononyl chain. The nitroso group can be introduced through a reaction with nitrous acid or other nitrosating agents under controlled conditions. The reaction conditions often require careful temperature control and the use of solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

1-(9-Chlorononyl)-4-nitrosobenzene can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, sulfonic acids, or alkylating agents.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

1-(9-Chlorononyl)-4-nitrosobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(9-Chlorononyl)-4-nitrosobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The 9-chlorononyl chain may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(9-Chlorononyl)benzene: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    4-Nitrosobenzene:

Uniqueness

1-(9-Chlorononyl)-4-nitrosobenzene is unique due to the presence of both the nitroso group and the 9-chlorononyl chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

81815-23-8

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

1-(9-chlorononyl)-4-nitrosobenzene

InChI

InChI=1S/C15H22ClNO/c16-13-7-5-3-1-2-4-6-8-14-9-11-15(17-18)12-10-14/h9-12H,1-8,13H2

InChI Key

RROOUMIICKCVNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCCl)N=O

Origin of Product

United States

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